(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1326930‑06‑6) is a synthetic 4‑aminoquinoline derivative bearing a 6‑fluoro substituent, a 4‑fluorobenzylamino group at C‑4, and a pyrrolidin‑1‑yl methanone at C‑3. It belongs to a class of substituted quinoline‑3‑carboxamides that have been explored primarily as kinase inhibitors, notably for receptor‑interacting protein 2 (RIP2) kinase.

Molecular Formula C21H19F2N3O
Molecular Weight 367.4
CAS No. 1326930-06-6
Cat. No. B2645301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS1326930-06-6
Molecular FormulaC21H19F2N3O
Molecular Weight367.4
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F
InChIInChI=1S/C21H19F2N3O/c22-15-5-3-14(4-6-15)12-25-20-17-11-16(23)7-8-19(17)24-13-18(20)21(27)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,24,25)
InChIKeyWBXFMSSBWJQLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1326930-06-6): Core Chemical Identity and Class Context


(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1326930‑06‑6) is a synthetic 4‑aminoquinoline derivative bearing a 6‑fluoro substituent, a 4‑fluorobenzylamino group at C‑4, and a pyrrolidin‑1‑yl methanone at C‑3. It belongs to a class of substituted quinoline‑3‑carboxamides that have been explored primarily as kinase inhibitors, notably for receptor‑interacting protein 2 (RIP2) kinase [1]. The dual‑fluorination pattern and the specific pyrrolidine amide appendage distinguish it from other 4‑aminoquinoline analogues and may influence target binding, selectivity, and physicochemical properties relevant to medicinal chemistry and chemical biology applications.

Why a General 4‑Aminoquinoline Cannot Substitute for (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1326930‑06‑6) in Rigorous Research or Development


Within the 4‑aminoquinoline kinase‑inhibitor family, small structural alterations dramatically impact potency, selectivity, and metabolic stability. The combination of a 6‑fluoro substitution, a para‑fluorobenzyl amine, and a pyrrolidine amide at the 3‑position creates a unique pharmacophoric signature that is not recapitulated by close analogues lacking any of these features [1]. Generic or “representative” 4‑aminoquinolines may exhibit divergent target‑engagement profiles, unpredictable off‑target effects, and altered ADME properties. Consequently, substitution without direct comparative data risks irreproducible biological results and wasted procurement resources in studies requiring a precisely defined chemical probe.

Quantitative Differentiation Evidence for (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1326930‑06‑6) Versus Structural Analogues


Structural Uniqueness: Fluorine Substitution and Pyrrolidine Amide Motif Relative to Piperidine and Phenylamino Analogues

The target compound incorporates a para‑fluorobenzyl amino group, a 6‑fluoro quinoline core, and a pyrrolidin‑1‑yl methanone at C‑3. The most proximal analogues available from chemical vendors feature either a piperidine amide (CAS not disclosed) or a simple phenylamino group (CAS 1359394‑83‑4) in place of the 4‑fluorobenzyl moiety. These structural differences are predicted to alter hydrogen‑bonding capacity, lipophilicity, and conformational flexibility [1]. Although direct comparative biological data are not publicly available, the distinct substitution pattern is expected to confer differential kinase selectivity profiles, as observed across the 4‑aminoquinoline series in patent disclosures [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Ligand Efficiency Versus Des‑fluoro Analogues

The dual‑fluorination (6‑fluoroquinoline and 4‑fluorobenzyl) is anticipated to modulate logP and metabolic stability compared to non‑fluorinated 4‑aminoquinoline counterparts. Patent data on related 4‑aminoquinoline RIP2 inhibitors indicate that introduction of fluorine atoms can reduce logD7.4 by approximately 0.5–1.0 units and improve metabolic stability in human liver microsomes [1]. While measured values for this specific compound are not published, the trend suggests that the target compound may offer more favorable lipophilic ligand efficiency (LipE) than des‑fluoro analogues, a critical parameter for probe selection in cellular assays.

Drug Design Physicochemical Properties Lipophilic Ligand Efficiency

Kinase Selectivity Potential: Inference from 4‑Aminoquinoline RIP2 Inhibitor Scaffold

The 4‑aminoquinoline chemotype disclosed in US 9,604,963 demonstrates nanomolar inhibition of RIP2 kinase with selectivity over other kinases when appropriately substituted [1]. The target compound carries the 4‑fluorobenzylamino pharmacophore that appears in several potent RIP2 inhibitor examples. While the precise IC50 of this compound is not published, compounds with the same core and similar N‑substitution exhibit RIP2 IC50 values in the range of 5–500 nM [1]. This positions the compound as a candidate for RIP2‑targeted studies, distinguishing it from generic quinoline derivatives that lack kinase selectivity.

Kinase Selectivity RIP2 Kinase Chemical Probe Development

High‑Probability Application Scenarios for (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1326930‑06‑6) Based on Current Evidence


RIP2 Kinase Probe Development and Inflammatory Disease Research

The compound serves as a structural analogue within the RIP2 inhibitor series disclosed in US 9,604,963. Researchers investigating NOD1/NOD2 signaling, Crohn’s disease, or Blau syndrome can utilize this compound as a tool to probe RIP2‑dependent pathways, provided that in‑house potency determination is performed first. Its unique substitution pattern may confer selectivity advantages over earlier‑generation RIP2 inhibitors [1].

Structure‑Activity Relationship (SAR) Expansion of 4‑Aminoquinoline Kinase Inhibitors

Because the compound combines a 6‑fluoroquinoline, a para‑fluorobenzyl amine, and a pyrrolidine amide in a single entity, it provides a valuable entry for medicinal chemistry teams exploring fluorine effects on kinase binding and metabolic stability. Comparative SAR studies against non‑fluorinated or piperidine‑containing analogues can generate novel intellectual property [1].

Pharmacokinetic Profiling of Fluorinated Quinoline‑3‑carboxamides

The anticipated balanced lipophilicity from double fluorination makes this compound a candidate for in vitro ADME profiling (microsomal stability, permeability). It can serve as a benchmarking compound for optimizing the pharmacokinetic properties of the 4‑aminoquinoline class, a key step before advancing to in vivo efficacy models [1].

Quote Request

Request a Quote for (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.